molecular formula C9H12O4 B14290568 Dimethyl 2,4-dimethylidenepentanedioate CAS No. 138420-82-3

Dimethyl 2,4-dimethylidenepentanedioate

Katalognummer: B14290568
CAS-Nummer: 138420-82-3
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: FDWDNBAQHALESY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2,4-dimethylidenepentanedioate is an organic compound with the molecular formula C9H12O4 It is a diester derivative of pentanedioic acid, featuring two methylidene groups at the 2 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 2,4-dimethylidenepentanedioate can be synthesized through several methods. One common approach involves the esterification of 2,4-dimethylidenepentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2,4-dimethylidenepentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the substituent introduced, such as ethers or amides.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2,4-dimethylidenepentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of polymers and resins due to its reactive ester groups.

Wirkmechanismus

The mechanism of action of dimethyl 2,4-dimethylidenepentanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl 2,4-dimethylpentanedioate: Similar structure but lacks the methylidene groups.

    Dimethyl 2,4-dimethylhexanedioate: Similar ester groups but with a longer carbon chain.

Uniqueness

Dimethyl 2,4-dimethylidenepentanedioate is unique due to the presence of methylidene groups, which confer distinct reactivity and potential applications compared to other similar compounds. The methylidene groups can participate in additional reactions, making this compound versatile for various chemical transformations.

Eigenschaften

CAS-Nummer

138420-82-3

Molekularformel

C9H12O4

Molekulargewicht

184.19 g/mol

IUPAC-Name

dimethyl 2,4-dimethylidenepentanedioate

InChI

InChI=1S/C9H12O4/c1-6(8(10)12-3)5-7(2)9(11)13-4/h1-2,5H2,3-4H3

InChI-Schlüssel

FDWDNBAQHALESY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=C)CC(=C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.